1-(3-Fluorophenyl)-4-methylpentane-1,3-dione
Description
1-(3-Fluorophenyl)-4-methylpentane-1,3-dione (C₁₂H₁₃FO₂, MW 208.23) is a β-diketone featuring a fluorine atom at the meta position of the phenyl ring and a methyl group on the pentane backbone. The para isomer is a white crystalline solid with high thermal stability, solubility in organic solvents (e.g., ethanol, DMF), and applications as a key intermediate in pharmaceuticals like Rosuvastatin .
Properties
Molecular Formula |
C12H13FO2 |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-4-methylpentane-1,3-dione |
InChI |
InChI=1S/C12H13FO2/c1-8(2)11(14)7-12(15)9-4-3-5-10(13)6-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
NFUGBGMMRBXNGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Condensation and Alkylation of Fluorophenyl Diketones
The most common route involves the formation of the pentanedione backbone through condensation reactions, followed by selective alkylation:
| Step | Reaction Type | Reagents & Conditions | Reference | Remarks |
|---|---|---|---|---|
| 1 | Formation of 1-(4-fluorophenyl)-2,4-dimethylpentane-1,3-dione | Condensation of 4-fluorobenzene acetone with ethyl isobutyrate under alkaline conditions | Embodiment 1 & 2 | Achieved with sodium hydride or sodium ethylate; yields >95% with high purity (~97%) |
| 2 | Methylation at the 4-position | Alkylation with methylating agents such as iodomethane or methyl triflate in the presence of base | Patent CN102311457B | Ranges from straightforward methylation to more complex alkylations |
Cyclization to Pyrimidine Derivatives
Following diketone formation, cyclization with amidines or guanidine derivatives yields heterocyclic intermediates:
| Step | Reaction Type | Reagents & Conditions | Reference | Remarks |
|---|---|---|---|---|
| 3 | Cyclization with 2-amino-4'-fluorobenzophenone | Heating in suitable solvents (e.g., toluene) with triphenyl phosphine | Patent CN102311457B | Results in heterocyclic intermediates with high yield (~92%) |
Oxidation and Final Functionalization
The final step involves oxidation of the heterocyclic intermediates to aldehyde or ketone forms:
| Step | Reaction Type | Reagents & Conditions | Reference | Remarks |
|---|---|---|---|---|
| 4 | Oxidation to aldehyde | Use of mild oxidizing agents (e.g., PCC, DMSO-based oxidations) | Literature | Avoids hazardous reagents like DIBAL-H; improves safety and scalability |
Research Findings and Experimental Data
Patented Methods : Patents such as CN102311457B describe optimized routes that reduce reaction steps from nine to five, significantly improving efficiency and safety by eliminating the need for hazardous reagents like DIBAL-H. These methods utilize alkylation, cyclization, and oxidation steps under mild conditions, suitable for industrial scale-up.
Laboratory Synthesis : Embodiments from recent literature demonstrate high-yielding syntheses, with yields exceeding 95% for key intermediates, and purities above 97%. For example, the condensation of 4-fluorobenzene acetone with ethyl isobutyrate under alkaline conditions produces the diketone precursor efficiently.
Reaction Conditions : The synthesis generally proceeds under inert atmospheres (nitrogen or argon), with reaction temperatures typically between 75°C and 110°C, and employs common solvents such as acetic acid, ethanol, or toluene.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reactions | Solvents | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation & Condensation | 4-fluorobenzene acetone, ethyl isobutyrate | Condensation, alkylation | Ethanol, acetic acid | 95+ | High purity, scalable |
| Cyclization & Heterocycle Formation | Heterocyclic precursors | Cyclization with amines | Toluene | 92 | Avoids DIBAL-H |
| Oxidation to Aldehyde | Heterocyclic intermediates | Mild oxidation | PCC, DMSO | 90+ | Safer, efficient |
Notes on Industrial and Laboratory Synthesis
Safety & Environmental Aspects : Modern methods emphasize avoiding hazardous reagents like DIBAL-H, favoring milder oxidants and bases, which simplifies handling and reduces environmental impact.
Scalability : The described procedures are adaptable for large-scale production, with optimized reaction times and conditions reducing costs and improving throughput.
Purification : Techniques such as flash chromatography, recrystallization, and extraction are employed to obtain high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-Fluorophenyl)-4-methylpentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-4-methylpentane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The diketone structure allows for interactions with nucleophiles and electrophiles, facilitating its reactivity in biological systems.
Comparison with Similar Compounds
Avobenzone (1-(4-Methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione)
1-(4-Methylphenyl)-4,4,4-Trifluorobutane-1,3-dione (CAS 720-94-5)
- Structure : Features a trifluoromethyl group and a para-methylphenyl substituent .
- Properties: Molecular weight: 230 g/mol (higher due to trifluoro substitution) . Enhanced electron-withdrawing effects from CF₃ improve thermal and chemical stability compared to mono-fluoro analogs .
- Applications : Used in specialized syntheses requiring robust intermediates, differing from the 4-fluoro analog’s pharmaceutical focus .
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
- Structure : Hydroxyl group at the ortho position of one phenyl ring .
- Reactivity : The hydroxyl group enables cyclocondensation with phosphorus halides to form benzoxaphosphinine heterocycles, a reactivity absent in fluorine-substituted analogs .
- Applications : Primarily in agrochemicals and heterocyclic chemistry, unlike the 4-fluoro analog’s medicinal applications .
1,3-Bis(4-chlorophenyl)propane-1,3-dione (CAS 18362-49-7)
- Structure : Two para-chlorophenyl groups .
- Properties :
- Applications : Used in polymer synthesis and as a ligand in coordination chemistry .
Structural and Functional Insights
- Fluorine Position: Meta (3-fluoro) vs. Para substitution in the documented analog enhances electronic conjugation, stabilizing the diketone structure .
- Substituent Effects: Electron-withdrawing groups (F, CF₃): Increase thermal stability and acidity of the diketone protons, influencing enolate formation in synthesis . Electron-donating groups (OCH₃): Reduce enolate stability but improve UV absorption properties, as seen in Avobenzone .
Biological Activity
1-(3-Fluorophenyl)-4-methylpentane-1,3-dione is an organic compound with potential biological activity, particularly in medicinal chemistry. Its structure includes a fluorinated phenyl group and diketone functionality, which are significant for its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C₁₂H₁₃FO₂, with a molecular weight of 208.23 g/mol. The compound's structural characteristics enhance its reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃FO₂ |
| Molecular Weight | 208.23 g/mol |
| IUPAC Name | This compound |
| InChI Key | NFUGBGMMRBXNGR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The presence of the fluorine atom in the phenyl ring enhances its lipophilicity and potential to engage in hydrogen bonding with biological macromolecules. The diketone structure allows for nucleophilic attack by biological targets, facilitating various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, although specific mechanisms remain to be elucidated.
- Anticancer Potential : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against non-small cell lung cancer (HOP-62) and prostate cancer (DU-145) cell lines with GI₅₀ values indicating effective growth inhibition.
Study 1: Anticancer Activity
A study conducted by the National Cancer Institute (NCI) evaluated the cytotoxic effects of this compound across a panel of cancer cell lines. The results indicated:
- Cell Lines Tested : Approximately 60 different human tumor cell lines.
- Mean GI₅₀ Values : The compound exhibited mean GI₅₀ values below 10 μM against several lines, indicating strong anticancer activity.
| Cell Line Type | GI₅₀ (μM) |
|---|---|
| Non-small cell lung | <10 |
| Prostate cancer | <10 |
| Ovarian cancer | <10 |
Study 2: Enzyme Interaction
Further research highlighted the compound's interaction with specific enzymes involved in metabolic pathways. The fluorine substitution was noted to enhance binding affinity to certain targets compared to non-fluorinated analogs.
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Fluorophenyl)-4-methylpentane-1,3-dione?
The synthesis typically involves Michael addition followed by aldol condensation under basic conditions. For example, fluorophenylacetone derivatives react with methyl vinyl ketone in the presence of NaOH/KOH in ethanol/methanol at elevated temperatures (60–80°C) . Alternative routes, such as Friedel-Crafts acylation , may also apply, where 3-fluorophenyl precursors react with acyl chlorides using Lewis acid catalysts (e.g., AlCl₃) to introduce ketone groups . Optimization of solvent polarity and reaction time is critical to minimize side products.
Q. What spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the fluorophenyl ring substitution pattern (e.g., δ ~7.0–7.5 ppm for aromatic protons) and diketone carbonyl signals (δ ~2.1–2.5 ppm for methyl groups, δ ~190–210 ppm for ketones).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-F stretching).
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 208.23 (C₁₂H₁₃FO₂) .
Q. What are the solubility and stability profiles under different conditions?
The compound is soluble in polar organic solvents (ethanol, DMF) but insoluble in water. It exhibits high thermal stability (decomposition >200°C) but is light-sensitive, requiring storage in amber vials under inert atmospheres .
Advanced Research Questions
Q. How does the fluorine substitution at the 3-position influence reactivity compared to 4-fluoro isomers?
The 3-fluoro isomer exhibits distinct electronic effects:
- Electron-withdrawing nature : Reduces electron density on the phenyl ring, altering nucleophilic aromatic substitution (NAS) kinetics compared to 4-fluoro derivatives.
- Steric effects : The meta-substitution may hinder NAS at adjacent positions, favoring para-substitution in downstream reactions .
Comparative studies using Hammett substituent constants (σₘ vs. σₚ) can quantify these differences .
Q. How can computational methods predict reaction pathways for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) and AI-powered synthesis planning (e.g., ICReDD’s reaction path search tools) integrate databases like Reaxys to predict feasible routes. These tools evaluate activation energies, transition states, and solvent effects to prioritize high-yield pathways . For example, simulations of aldol condensation steps can identify optimal base-solvent combinations .
Q. How to optimize reaction conditions to improve yield and purity?
Use Design of Experiments (DoE) methodologies:
- Factorial Design : Vary parameters (temperature, catalyst loading, solvent ratio) systematically to identify interactions.
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., NaOH concentration vs. yield).
Studies on analogous fluorophenyl diketones achieved >85% purity by optimizing reaction time (2–4 hours) and stoichiometric ratios (1:1.2 ketone:vinyl ketone) .
Q. How to resolve discrepancies in reported biological activities of fluorophenyl diketones?
Contradictions often arise from variations in:
Q. What are the challenges in scaling up synthesis from lab to pilot scale?
Key challenges include:
- Purification : Chromatography is impractical at scale; switch to crystallization (solvent:hexane/ethyl acetate mixtures).
- Side reactions : Continuous flow reactors improve heat/mass transfer, reducing byproducts like over-condensed diketones .
Q. How to design derivatives for enhanced bioactivity?
Strategies include:
- Nucleophilic aromatic substitution : Replace fluorine with amines/thiols to modulate electronic properties.
- Diketone modification : Introduce α,β-unsaturated moieties via Knoevenagel condensation for Michael acceptor activity .
Methodological Best Practices
Q. Best practices for handling and storage to prevent decomposition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
